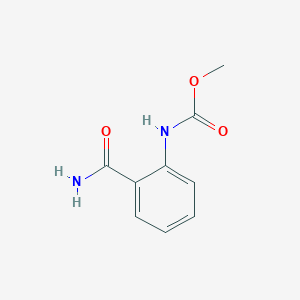

Methyl (2-carbamoylphenyl)carbamate

Description

Significance of Carbamate (B1207046) Functionalities in Modern Organic Synthesis and Chemical Biology Research

The carbamate functional group, an ester of carbamic acid, is a cornerstone in various fields of chemistry. In organic synthesis, carbamates are most famously used as protecting groups for amines. mdpi.com Their stability under a wide range of reaction conditions and the availability of numerous methods for their introduction and removal make them indispensable tools in the multistep synthesis of complex molecules, particularly in peptide synthesis where precise control of reactivity is paramount. mdpi.comresearchgate.net Common carbamate protecting groups include Boc (tert-butoxycarbonyl), Cbz (carboxybenzyl), and Fmoc (fluorenylmethoxycarbonyl), each with distinct cleavage conditions that allow for orthogonal protection strategies. mdpi.com

In the realm of chemical biology and medicinal chemistry, the carbamate moiety is a key structural motif found in a multitude of approved therapeutic agents. researchgate.netorganic-chemistry.org Its significance stems from its dual nature as an amide-ester hybrid, which confers high chemical and proteolytic stability. researchgate.netnih.gov This stability makes carbamates excellent isosteres for peptide bonds, improving the metabolic profile and bioavailability of peptide-based drugs. nih.gov The carbamate group can also participate in crucial hydrogen bonding interactions with biological targets like enzymes and receptors, and its structure can be readily modified to fine-tune a molecule's pharmacokinetic and pharmacodynamic properties. nih.govnih.gov Furthermore, carbamates are employed in prodrug design to enhance the stability and delivery of active pharmaceutical ingredients. organic-chemistry.orgnih.gov Beyond medicine, carbamate derivatives are widely used in agriculture as insecticides, fungicides, and herbicides, often acting by inhibiting key enzymes like acetylcholinesterase in pests. nih.govnih.govnih.gov

Contextualizing Methyl (2-carbamoylphenyl)carbamate within the Field of Aryl Carbamate Chemistry

This compound belongs to the class of aryl carbamates, where the carbamate nitrogen is attached to an aromatic ring. The chemistry of aryl carbamates is diverse, with applications ranging from synthetic intermediates to the core of biologically active molecules. A key feature that distinguishes this compound is the presence of a carbamoyl (B1232498) group (-CONH2) at the ortho position to the carbamate functionality. This specific substitution pattern creates a reactive environment ripe for intramolecular cyclization.

Research on closely related analogs provides significant insight into the potential reactivity of this compound. For instance, Phenyl N-(o-carbamoylphenyl)carbamate, which differs only in the ester portion of the carbamate, has been shown to undergo efficient base-catalyzed cyclization to form 2,4(1H,3H)-quinazolinedione. researchgate.net The proposed mechanism involves a rate-determining E1cB-type (Elimination, Unimolecular, conjugate Base) elimination of the phenoxide leaving group, which generates a reactive isocyanate intermediate. This isocyanate is then immediately trapped by the neighboring amide group to form the stable six-membered heterocyclic ring of the quinazolinedione. researchgate.net

Furthermore, the related compound Phenyl N-methyl-N-(o-carbamoylphenyl)carbamate also undergoes cyclization, indicating that substitution on the carbamate nitrogen does not inhibit this intramolecular transformation. nih.gov This body of evidence strongly suggests that this compound is a prime precursor for the synthesis of N-unsubstituted 2,4(1H,3H)-quinazolinedione, with methanolate as the leaving group. The synthesis of such ortho-substituted aryl carbamates can be achieved through various methods, including the reaction of an appropriate aminobenzamide with a chloroformate. nih.gov

Current Research Frontiers and Unexplored Avenues for this compound

The most prominent research frontier for this compound lies in its application as a synthon for heterocyclic chemistry. Given its propensity to cyclize, the compound serves as a valuable and direct precursor to 2,4(1H,3H)-quinazolinedione, a scaffold of significant pharmacological importance. The development of efficient and mild synthetic routes to quinazolinediones from stable, readily available precursors like this compound is an active area of research.

The quinazolinedione core is present in a wide array of biologically active compounds, making this an exceptionally promising avenue for exploration. Research has demonstrated that quinazolinedione derivatives possess a broad spectrum of activities, as detailed in the table below.

| Biological Activity of Quinazolinedione Derivatives | Therapeutic Area |

| Anticancer | Oncology mdpi.combohrium.com |

| Antibacterial | Infectious Diseases bohrium.com |

| Antimalarial | Infectious Diseases malariaworld.org |

| Anti-inflammatory | Inflammation nih.govmalariaworld.org |

| Anticonvulsant | Neurology bohrium.com |

| Antiviral (e.g., Anti-HIV) | Infectious Diseases nih.govbohrium.com |

Therefore, an unexplored avenue for this compound is its use in the combinatorial synthesis of libraries of novel quinazolinedione derivatives. By modifying the aromatic ring or the carbamoyl group before cyclization, or by further reacting the resulting quinazolinedione, a diverse set of potential drug candidates could be generated and screened for various therapeutic targets.

Beyond its role as a precursor to quinazolinediones, other potential applications remain largely unexplored. The specific ortho-arrangement of the carbamate and carbamoyl groups could be exploited in the design of novel bidentate ligands for catalysis or as a monomer for the synthesis of novel polyamides or polyurethanes with unique properties conferred by the pre-organized hydrogen-bonding network.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O3 |

|---|---|

Molecular Weight |

194.19g/mol |

IUPAC Name |

methyl N-(2-carbamoylphenyl)carbamate |

InChI |

InChI=1S/C9H10N2O3/c1-14-9(13)11-7-5-3-2-4-6(7)8(10)12/h2-5H,1H3,(H2,10,12)(H,11,13) |

InChI Key |

BYHWIQIMWCXKPR-UHFFFAOYSA-N |

SMILES |

COC(=O)NC1=CC=CC=C1C(=O)N |

Canonical SMILES |

COC(=O)NC1=CC=CC=C1C(=O)N |

Origin of Product |

United States |

Reaction Mechanisms and Fundamental Reactivity of Methyl 2 Carbamoylphenyl Carbamate

Mechanistic Investigations of Carbamate (B1207046) Formation Reactions Relevant to the Compound

The formation of carbamates, such as Methyl (2-carbamoylphenyl)carbamate, can proceed through various mechanistic pathways. These reactions are fundamental in organic synthesis and are crucial for creating the carbamate functional group (>N−C(=O)−O−), which is a key structural motif in many biologically active compounds and industrial products. nih.govnih.govnih.gov

One of the primary routes for carbamate synthesis involves the reaction of an alcohol with an isocyanate. wikipedia.org This reaction is a classic example of nucleophilic addition to the carbonyl group of the isocyanate. The alcohol's oxygen atom, acting as a nucleophile, attacks the electrophilic carbon of the isocyanate. This is followed by proton transfer to the nitrogen atom, resulting in the carbamate.

Another significant pathway is the reaction of amines with chloroformates or dialkyl carbonates. wikipedia.orgorganic-chemistry.org In the case of chloroformates, the amine acts as a nucleophile, attacking the carbonyl carbon of the chloroformate. This is followed by the elimination of a chloride ion. Similarly, with dialkyl carbonates, the amine displaces an alkoxy group.

Enamides and enecarbamates, despite being less nucleophilic than corresponding metal enolates, can also act as nucleophiles in the presence of a Lewis acid catalyst to form C-C and C-N bonds. nih.gov

A proposed mechanism for carbamate synthesis promoted by cesium involves the in-situ generation of a highly nucleophilic "naked" amide anion from an amine and cesium carbonate. This amide then reacts rapidly with carbon dioxide to form a carbamate ester, which is subsequently alkylated by an electrophile. google.com

Table 1: Common Nucleophilic Reactions for Carbamate Formation

| Reactant 1 (Nucleophile) | Reactant 2 (Electrophile) | Key Mechanistic Steps | Product |

|---|---|---|---|

| Alcohol (R'-OH) | Isocyanate (R-N=C=O) | Nucleophilic addition of alcohol to isocyanate | Carbamate (RNHCOOR') |

| Amine (R₂NH) | Chloroformate (R'OC(O)Cl) | Nucleophilic acyl substitution, elimination of HCl | Carbamate (R₂NCOOR') |

Isocyanates are highly reactive intermediates that play a central role in several methods of carbamate synthesis. rsc.orgacs.org The Curtius rearrangement, for instance, involves the thermal decomposition of an acyl azide (B81097) to form an isocyanate, which can then be trapped by an alcohol to yield a carbamate. nih.govwikipedia.orgorganic-chemistry.org Similarly, the Lossen rearrangement of hydroxamic acids, mediated by reagents like carbonyldiimidazole, also proceeds through an isocyanate intermediate that can be trapped by nucleophiles. organic-chemistry.org

Recent methods have focused on the in-situ generation of isocyanates to avoid handling these potentially hazardous compounds. For example, a mild, metal-free synthesis of aryl isocyanates from arylamines and carbon dioxide has been developed. acs.orgorganic-chemistry.org In this process, a carbamic acid intermediate is dehydrated to form the isocyanate, which can then be trapped by various nucleophiles, including alcohols, to produce carbamates. acs.org Photocatalyzed oxidative decarboxylation of oxamic acids also provides a route to isocyanates in situ, which can then react to form urethanes (carbamates). organic-chemistry.org

The formation of an isocyanate intermediate is also supported in the Elcb (Elimination, Unimolecular, conjugate Base) mechanism of carbamate hydrolysis. rsc.org

The Fries rearrangement is a well-known reaction of phenolic esters that can be adapted for O-aryl carbamates. thermofisher.comwikipedia.org In the anionic Fries rearrangement, ortho-lithiation of O-aryl carbamates with a strong base leads to a rearrangement that forms ortho-carbonyl species, specifically substituted salicylamides. thermofisher.comwikipedia.org

A related process is the Snieckus-Fries rearrangement, where aryl carbamates are first orthometalated, and the resulting organometallic intermediates undergo rearrangement. nih.govcornell.eduacs.org For example, aryl carbamates can be orthometalated with sodium diisopropylamide (NaDA), and the subsequent rearrangement of the resulting arylsodium intermediates yields ortho-acylated phenols. nih.govcornell.eduacs.org The rate-limiting step in this two-step sequence can depend on the steric hindrance of the carbamoyl (B1232498) group and other substituents on the aromatic ring. nih.govcornell.eduacs.org

Intrinsic Stability and Hydrolysis Pathways of Carbamate Linkages in Diverse Chemical Environments

The carbamate group is generally considered to be chemically stable due to resonance between the amide and carboxyl groups. nih.gov This stability contributes to its prevalence in pharmaceuticals and other materials. nih.gov However, the stability of the carbamate linkage can be influenced by its chemical environment, including pH and the nature of its substituents.

Carbamates can undergo hydrolysis under both acidic and basic conditions. nih.govzacharyhhouston.comccl.net The mechanism of hydrolysis can vary. For tertiary carbamates, hydrolysis often proceeds through a BAc2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). scielo.br For secondary carbamates, the pathway can be either a BAc2 mechanism or a unimolecular elimination (E1cb) if a good leaving group is present. scielo.br

The hydrolysis of some carbamates is catalyzed by enzymes such as esterases. nih.gov For example, the hydrolysis of the carbamate pesticide methomyl (B1676398) is facilitated by the enzyme PestE, which has a catalytic triad (B1167595) of Ser, His, and Asp residues in its active site. nih.gov Metal ions can also promote the hydrolysis of carbamates by coordinating to the ligand and activating it for reaction. rsc.org

The rate of hydrolysis is also affected by the electronic properties of the substituents. Electron-withdrawing groups can increase the electrophilicity of the carbamate's carbonyl carbon, making it more susceptible to nucleophilic attack and thus decreasing its stability. nih.gov Conversely, electron-donating groups can increase stability. nih.gov

Table 2: Factors Influencing Carbamate Stability

| Factor | Effect on Stability |

|---|---|

| pH | Can be hydrolyzed under acidic or basic conditions. nih.govzacharyhhouston.comccl.net |

| Substituents | Electron-withdrawing groups generally decrease stability, while electron-donating groups can increase it. nih.gov |

| Steric Hindrance | Increased steric bulk around the carbamate group can hinder nucleophilic attack, potentially increasing stability. |

Reactivity Profile of the 2-Carbamoylphenyl Moiety

The 2-carbamoylphenyl moiety in this compound consists of a benzene (B151609) ring substituted with a carbamoyl (-CONH₂) group and a methyl carbamate (-NHCOOCH₃) group. The reactivity of this aromatic ring in electrophilic substitution reactions is influenced by the electronic effects of these two substituents.

In electrophilic aromatic substitution, the substituents on the benzene ring determine the position of the incoming electrophile and the rate of the reaction. wikipedia.org Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directing. wikipedia.orgvanderbilt.edulkouniv.ac.in

Carbamoyl group (-CONH₂): The carbamoyl group is generally considered a deactivating group and a meta-director. lkouniv.ac.in The carbonyl group is electron-withdrawing due to both resonance and inductive effects, which reduces the electron density of the aromatic ring and makes it less reactive towards electrophiles. libretexts.orglibretexts.org The deactivation is most pronounced at the ortho and para positions, leading to preferential substitution at the meta position. libretexts.orgyoutube.com

Given the presence of both a meta-directing, deactivating group and a potentially ortho-, para-directing group, the regioselectivity of electrophilic aromatic substitution on the 2-carbamoylphenyl moiety will be a result of the combined influence of these two substituents. The outcome of a specific reaction would likely depend on the reaction conditions and the nature of the electrophile.

Chemical Transformations of the Amide Functional Group

The amide functional group in this compound is a site of rich chemical reactivity, susceptible to a variety of transformations including intramolecular catalysis, hydrolysis, reduction, and rearrangement. The interaction between the ortho-positioned carbamate and amide groups can lead to unique reactivity patterns.

Standard transformations applicable to the primary amide of this compound include hydrolysis, reduction, and rearrangement.

Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield the corresponding carboxylic acid (2-(methoxycarbonylamino)benzoic acid) and ammonia. Acid-catalyzed hydrolysis typically involves protonation of the amide carbonyl, making it more susceptible to nucleophilic attack by water. youtube.com Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon.

Reduction: The amide group can be reduced to a primary amine (Methyl (2-(aminomethyl)phenyl)carbamate). This transformation is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under specific conditions. Various modern methods also employ silanes in the presence of catalysts. organic-chemistry.org

Rearrangement: The Hofmann rearrangement can convert the primary carboxamide into an amine with one fewer carbon atom, proceeding through an isocyanate intermediate. nih.govresearchgate.net In the presence of methanol, this isocyanate can be trapped to form a methyl carbamate. nih.gov This reaction is typically mediated by reagents like N-bromoacetamide in the presence of a base. organic-chemistry.org

The following table summarizes key chemical transformations of the amide functional group.

| Transformation | Reagents and Conditions | Product |

| Intramolecular Cyclization | Alkaline conditions (e.g., OH⁻) | Imide intermediate |

| Hydrolysis | H₃O⁺, heat; or NaOH, H₂O, heat | 2-(Methoxycarbonylamino)benzoic acid |

| Reduction | 1. LiAlH₄, THF; 2. H₂O | Methyl (2-(aminomethyl)phenyl)carbamate |

| Hofmann Rearrangement | Br₂, NaOH, H₂O or MeOH | 2-Aminophenyl methyl carbamate |

Stereochemical Control and Chirality in Reactions Involving Carbamate Scaffolds

While this compound itself is not chiral, the carbamate functional group is a cornerstone in asymmetric synthesis, where it can act as a chiral auxiliary or a directing group to control the stereochemical outcome of a reaction. The conformational rigidity and electronic properties of the carbamate moiety are instrumental in achieving high levels of stereoselectivity. acs.org

A significant application of stereochemical control involving carbamates is the asymmetric 1,2-carbamoyl rearrangement of lithiated carbamates. nih.gov In this process, deprotonation of chiral 2-alkenyl oxazolidine (B1195125) carbamates with an organolithium base at low temperatures, followed by warming, induces a nih.govnih.gov-rearrangement. This yields α-hydroxy amides with a high degree of diastereoselectivity. nih.gov The stereochemical outcome is dictated by the covalently attached chiral auxiliary on the carbamate, which directs the asymmetric deprotonation and subsequent rearrangement. The high diastereoselectivity is attributed to the specific orientation of the carbamate functionality relative to the chirality of the auxiliary ring. nih.gov

The scope and efficiency of this asymmetric rearrangement are demonstrated in the table below, which showcases the reaction of various chiral carbamates.

| Entry | Substrate (Chiral Carbamate) | Conditions | Product (α-Hydroxy Amide) | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | (E)-2-Butenyl-(S)-4-isopropyloxazolidine carbamate | sec-BuLi, Ether, -78 °C to 23 °C | N-((S)-4-isopropyloxazolidin-3-yl)-2-hydroxy-3-pentenamide | 85 | >99:1 |

| 2 | Cinnamyl-(S)-4-isopropyloxazolidine carbamate | sec-BuLi, Ether, -78 °C to 23 °C | N-((S)-4-isopropyloxazolidin-3-yl)-2-hydroxy-3-phenylpropenamide | 82 | >99:1 |

| 3 | Benzyl-(S)-4-isopropyloxazolidine carbamate | sec-BuLi, Ether, -78 °C to 23 °C | N-((S)-4-isopropyloxazolidin-3-yl)-2-hydroxy-2-phenylethanamide | 75 | 98:2 |

Data adapted from studies on asymmetric 1,2-carbamoyl rearrangements. nih.gov

Furthermore, carbamate scaffolds are integral to catalyst-controlled asymmetric reactions. Chiral catalysts can induce enantioselectivity in reactions of substrates containing carbamate groups. For example, the synthesis of pharmaceutically relevant atropisomers has been achieved using chiral superbases to catalyze the cyclization of a carbamate-containing precursor, with the catalyst controlling the axial chirality. nih.gov Carbamate-derived organocatalysts have also been successfully employed in asymmetric Michael addition reactions, generating multiple stereogenic centers with high diastereo- and enantioselectivity. researchgate.netmdpi.com

The stereochemistry of the carbamate group itself can also be a key factor. The synthesis of a carbamate from a chiral secondary alcohol using Mitsunobu conditions can proceed with a complete inversion of stereochemistry, indicating an Sₙ2 displacement mechanism. nih.gov This predictable control over stereocenter configuration is vital in the synthesis of complex chiral molecules.

Advanced Spectroscopic and Structural Characterization of Methyl 2 Carbamoylphenyl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the complete proton and carbon framework and establish connectivity between atoms.

¹H NMR Spectroscopy for Proton Environment Elucidation

¹H NMR spectroscopy provides detailed information about the chemical environment of each proton in a molecule. The spectrum of Methyl (2-carbamoylphenyl)carbamate is expected to show distinct signals for the aromatic protons, the protons of the two different amine groups (carbamate and amide), and the methyl protons. The chemical shifts are influenced by the electronic effects of the neighboring functional groups.

The aromatic region would likely display complex multiplets due to the spin-spin coupling between adjacent protons on the benzene (B151609) ring. The amide (-CONH₂) protons and the carbamate (B1207046) (-NH) proton typically appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. The methyl (-OCH₃) protons of the carbamate group are expected to appear as a sharp singlet at a characteristic upfield position.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 8.0 - 7.0 | Multiplet | 4H | Ar-H |

| ~ 7.8 (broad) | Singlet | 1H | -NH -COO- |

| ~ 6.0 (broad) | Singlet | 2H | -CO-NH ₂ |

¹³C NMR Spectroscopy for Carbon Skeleton Determination

¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, providing a count of non-equivalent carbons. The spectrum for this compound would show signals for the two carbonyl carbons (amide and carbamate), the six aromatic carbons, and the single methyl carbon. The chemical shifts are highly characteristic of the carbon type. The carbonyl carbons are the most deshielded, appearing furthest downfield.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 169 | Amide Carbonyl (C =O) |

| ~ 155 | Carbamate Carbonyl (C =O) |

| ~ 140 - 120 | Aromatic Carbons (Ar-C ) |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would be instrumental in confirming the connectivity and substitution pattern of the protons on the aromatic ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (¹J-coupling). columbia.edu This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding proton signal from the ¹H NMR spectrum. columbia.edunih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. fda.govnih.gov For this compound (C₉H₁₀N₂O₃), the calculated exact mass can be compared to the experimental value, with a match within a few parts per million (ppm) confirming the molecular formula.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₀N₂O₃ |

| Calculated Exact Mass | 194.0691 g/mol |

In addition to precise mass, mass spectrometry provides structural information through fragmentation analysis. The molecular ion (M⁺) can break down into smaller, characteristic fragment ions. The study of these fragmentation patterns helps to confirm the presence of specific functional groups. For carbamates, common fragmentation pathways include the neutral loss of methyl isocyanate (CH₃NCO) or cleavage at the ester linkage. nih.govnih.gov

Table 4: Plausible Mass Fragmentation Pathways

| m/z of Fragment | Identity of Fragment | Plausible Neutral Loss |

|---|---|---|

| 163 | [M - OCH₃]⁺ | •OCH₃ |

| 137 | [M - CONH₂]⁺ | •CONH₂ |

| 137 | [M - CH₃NCO]⁺ | CH₃NCO |

Infrared (IR) Spectroscopy for the Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. vscht.cz The spectrum of this compound would display characteristic absorption bands for its key functional groups. The presence of two different N-H bonds (amide and carbamate) and two different carbonyl groups makes the IR spectrum particularly informative.

The N-H stretching region would show absorptions for both the amide and carbamate groups. The carbonyl (C=O) stretching region is expected to show two distinct bands, as the electronic environments of the amide and carbamate carbonyls are different.

Table 5: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3400 - 3200 | Amide & Carbamate (N-H) | Stretch |

| 3100 - 3000 | Aromatic (C-H) | Stretch |

| ~ 1720 | Carbamate (C=O) | Stretch |

| ~ 1680 | Amide (C=O) | Stretch |

| 1600 - 1450 | Aromatic (C=C) | Stretch |

X-ray Crystallography for Definitive Solid-State Molecular Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise map of electron density can be generated, revealing the exact positions of all atoms.

While a specific crystal structure for this compound is not detailed in the provided search results, an analysis would yield precise data on:

Bond Lengths and Angles: Confirming the geometry of the amide, carbamate, and phenyl groups.

Dihedral Angles: Revealing the spatial orientation of the carbamate and amide groups relative to the plane of the benzene ring.

Intermolecular Interactions: Identifying hydrogen bonding networks in the crystal lattice. For instance, the amide and carbamate N-H groups acting as hydrogen bond donors and the carbonyl oxygens acting as acceptors would be expected to form extensive networks, influencing the crystal packing.

Analysis of related structures, such as Methyl N-hydroxy-N-(2-methylphenyl)carbamate, shows that the plane of the phenyl ring and the plane of the amide/carbamate moiety are often significantly twisted relative to each other. nih.gov A similar non-planar conformation would be expected for the title compound, driven by steric and electronic factors.

Lack of Specific Research Data on this compound Prevents In-Depth Conformational Analysis

A thorough investigation into the scientific literature and chemical databases has revealed a significant lack of specific experimental and computational data for the chemical compound This compound . This absence of dedicated research on its spectroscopic and structural properties makes a detailed and scientifically accurate conformational analysis, as requested, currently impossible.

The conformational landscape of a molecule is determined by the spatial arrangement of its atoms, which is influenced by factors such as steric hindrance, electronic effects, and intramolecular interactions like hydrogen bonding. To elucidate these features for this compound, specific data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray crystallography, or computational modeling would be required.

While general principles of conformational analysis for related molecules, such as substituted phenylcarbamates, can provide some theoretical insights, applying these without specific data for the target compound would be speculative and would not meet the standard of a detailed, scientifically rigorous article based on research findings. For instance, the potential for intramolecular hydrogen bonding between the carbamate and carbamoyl (B1232498) groups is a key aspect of its conformation. However, without experimental evidence or computational studies, the existence, strength, and influence of such bonds on the molecule's preferred geometry remain unknown.

Similarly, creating data tables for spectroscopic characteristics, as requested, is not feasible without access to the actual spectral data for this compound.

Therefore, until specific research is conducted and published on the synthesis, characterization, and conformational analysis of this compound, a comprehensive article on its "Advanced Spectroscopic and Structural Characterization" and "Conformational Analysis Derived from Spectroscopic Data" cannot be generated.

Computational Chemistry and Theoretical Studies on Methyl 2 Carbamoylphenyl Carbamate

Quantum Chemical Calculations for Electronic Structure and Energetic Landscapes

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by the arrangement of its electrons and nuclei. These methods are used to determine stable conformations, explore the potential energy surface, and characterize the electronic environment.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the ground-state properties of organic molecules like Methyl (2-carbamoylphenyl)carbamate. By approximating the electron density, DFT methods can accurately predict molecular geometries, vibrational frequencies, and electronic properties.

DFT calculations, often using functionals like B3LYP or PBE combined with basis sets such as 6-311+G*, are employed to optimize the molecular structure, finding the lowest energy arrangement of atoms. nih.gov For this compound, these calculations would reveal key geometric parameters of the carbamate (B1207046) and the ortho-positioned carbamoyl (B1232498) (amide) groups. The planarity of the amide and carbamate groups, influenced by resonance, and the rotational barrier around the aryl-N bond are key features that can be quantified. researchgate.net Studies on related carbamates have confirmed that DFT calculations can accurately reproduce experimental findings from X-ray crystallography. researchgate.net

Table 1: Predicted Ground State Geometrical Parameters for this compound based on DFT Calculations of Analogous Structures

| Parameter | Functional Group | Expected Value | Significance |

| C-N Bond Length | Carbamate | ~1.35-1.40 Å | Shorter than a typical C-N single bond, indicating partial double bond character due to resonance. |

| C=O Bond Length | Carbamate/Carbamoyl | ~1.22-1.25 Å | Typical length for a carbonyl double bond, slightly elongated by resonance. |

| Ar-N Bond Length | Aryl-Carbamate | ~1.42 Å | Reflects the bond between the phenyl ring and the carbamate nitrogen. |

| N-C-O Angle | Carbamate | ~110-112° | Bond angle within the carbamate ester group. |

| C-N-C Angle | Aryl-Carbamate | ~120-125° | The geometry around the nitrogen atom, influenced by steric and electronic effects. |

| Dihedral Angle | Phenyl vs. Carbamate | Variable | Describes the twist between the plane of the phenyl ring and the carbamate group, affecting conjugation. |

Note: These values are representative and derived from computational studies on structurally similar aryl carbamates. The exact values for the title compound would require specific calculations.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely solely on fundamental physical constants, without empirical parameters. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide a higher level of theory compared to standard DFT, often at a greater computational expense. clockss.orgresearchgate.net

These methods are particularly valuable for obtaining more accurate energies and for characterizing systems where DFT might be less reliable. For instance, after an initial geometry optimization with DFT, single-point energy calculations using a method like MP2 or the more advanced Coupled Cluster (CC) theory can provide a more refined understanding of the electronic energy and the relative stability of different conformations. researchgate.net Such high-level calculations are crucial for creating benchmark energetic landscapes, which can be used to validate the accuracy of more cost-effective DFT functionals for a specific class of molecules. researchgate.net Studies on carbamate isomerization have employed MP2 and even higher-level MP4 calculations to accurately map the potential energy surface. researchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical tool used to translate the complex, delocalized molecular wave function into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. uni-muenchen.de It is exceptionally useful for quantifying electron delocalization, hyperconjugative interactions, and charge transfer within a molecule. nih.gov

For this compound, NBO analysis would quantify the key resonance interaction within the carbamate moiety: the delocalization of a nitrogen lone pair (a non-bonding orbital, n) into the antibonding orbital of the adjacent carbonyl group (π*C=O). This interaction is responsible for the partial double-bond character of the C-N bond and the planarity of the group. The stabilization energy, E(2), associated with this delocalization can be calculated, providing a quantitative measure of its strength. nih.gov Similar interactions would be analyzed for the carbamoyl group. Furthermore, NBO analysis can shed light on intramolecular hydrogen bonding, for instance, between the N-H of one group and the carbonyl oxygen of the other, which could significantly influence the molecule's preferred conformation.

Table 2: Key NBO Donor-Acceptor Interactions Expected in this compound

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Estimated E(2) (kcal/mol) |

| LP (N) | π* (C=O) | n → π* (Carbamate resonance) | 50 - 70 |

| LP (N) | π* (C=O) | n → π* (Carbamoyl resonance) | 40 - 60 |

| LP (O) | σ* (N-C) | n → σ* (Hyperconjugation) | 5 - 15 |

| σ (C-H) | σ* (C-C) | σ → σ* (Hyperconjugation) | 1 - 5 |

Note: LP denotes a lone pair. E(2) values are estimates based on published data for similar functional groups and represent the stabilization energy from the electron delocalization. nih.govijcce.ac.ir

Elucidation of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping the mechanisms of chemical reactions. By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. arxiv.org This provides a detailed, step-by-step understanding of how a chemical transformation occurs.

For reactions involving this compound, such as its formation, hydrolysis, or intramolecular cyclization, computational methods can trace the entire reaction pathway. researchgate.netnih.gov Locating the transition state—the maximum energy point along the minimum energy path—is key. Techniques like synchronous transit-guided quasi-Newton (QST2/QST3) or dimer methods are used to find these saddle points on the energy landscape. Once a transition state is found, its structure provides a snapshot of the bond-breaking and bond-forming processes, and Intrinsic Reaction Coordinate (IRC) calculations can confirm that it correctly connects the intended reactants and products.

The energy difference between the transition state and the reactants is the activation energy barrier (ΔE‡). This barrier is the most critical factor determining the rate of a chemical reaction under kinetic control. According to Transition State Theory (TST), a higher energy barrier corresponds to a slower reaction rate. wikipedia.org

Computational studies on related carbamates have focused on determining the energy barriers for processes like rotation around the C–N bond, which can be compared with experimental data from dynamic NMR spectroscopy. researchgate.netresearchgate.net For example, the rotational barrier in amides and carbamates typically ranges from 15 to 22 kcal/mol. researchgate.net DFT calculations have been shown to predict these barriers with good accuracy. researchgate.net By calculating the Gibbs free energy of activation (ΔG‡), which includes enthalpic and entropic contributions, a direct connection to the experimentally observable reaction rate constant can be made using the Eyring equation.

Table 3: Representative Calculated Energy Barriers for Processes in Carbamate Systems

| Process | Model System | Computational Method | Calculated Barrier (ΔG‡, kcal/mol) | Reference |

| C-N Bond Rotation | N-aryl carbamates | DFT (B3LYP) | 11 - 13 | researchgate.net |

| E/Z Isomerization | Fluorinated tertiary carbamate | MP2/SMD | ~15.7 | researchgate.net |

| Intramolecular Amidation | Rh(II)-catalyzed carbamate | DFT (B88) | 10 - 20 (pathway dependent) | nih.gov |

| Methanolysis | Methyl carbamate + Methanol | DFT (COSMO) | > 40 (uncatalyzed) | researchgate.net |

Most chemical reactions are performed in a solvent, which can significantly influence reactivity by stabilizing or destabilizing reactants, products, and transition states. Computational models that account for these effects are therefore essential for accurate predictions.

Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), treat the solvent as a continuous medium with a defined dielectric constant. researchgate.net These models are efficient for understanding how a solvent's polarity affects molecular geometry and relative energies.

A more advanced approach is the COnductor-like Screening MOdel for Real Solvents (COSMO-RS). researchgate.net This method combines quantum chemical calculations (COSMO) with statistical thermodynamics to predict thermodynamic properties in liquid mixtures without relying on experimental data for every solvent. It has proven highly effective in predicting reaction rates in different solvents. Studies have shown that combining DFT (e.g., ωB97XD/def2-TZVP) with COSMO-RS can predict liquid-phase rate constants (log₁₀(k_liq)) with a mean absolute error of less than one order of magnitude, offering powerful predictive capabilities for understanding and optimizing reaction conditions. researchgate.net

Molecular Modeling and Dynamics Simulations for Conformational and Dynamic Behavior

Computational techniques, particularly molecular modeling and dynamics simulations, provide profound insights into the three-dimensional structure and behavior of this compound at an atomic level. These methods allow for the characterization of its conformational landscape, stability, and the intricate network of non-covalent interactions that govern its properties.

The flexibility of this compound is primarily dictated by the rotation around several key single bonds: the C(aryl)–N bond, the N–C(O) bond of the carbamate group, and the C(aryl)–C(amide) bond. The stability of the carbamate group itself stems from resonance between the amide and carboxyl functionalities, which can lead to significant rotational barriers around the C–N bond. nih.gov Theoretical studies on related carbamate systems confirm that different conformers, such as s-cis and s-trans isomers, can exist with varying degrees of stability. researchgate.net

For this compound, the ortho positioning of the carbamoyl group introduces significant steric and electronic influences. The conformational space is largely defined by the dihedral angle between the phenyl ring and the carbamate plane. Furthermore, the potential for intramolecular hydrogen bonding between the carbamate N-H and the adjacent carbamoyl oxygen atom is a critical factor in determining the most stable conformation.

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to map the potential energy surface of the molecule. By systematically rotating the key bonds and calculating the energy of the resulting geometries, a landscape of stable conformers (energy minima) and transition states (saddle points) can be constructed. The results of such analyses typically show that conformers allowing for favorable intramolecular interactions, such as hydrogen bonds, are significantly lower in energy. nih.gov The stability of sterically hindered carbamates is often determined by a balance between minimizing steric repulsion and maximizing stabilizing electronic and hydrogen-bonding interactions. nih.gov

Table 1: Hypothetical Relative Energies of Key Conformers of this compound Calculated using a representative DFT method (e.g., B3LYP/6-31G(d,p)). Energies are relative to the most stable conformer.

| Conformer ID | Description | Relative Energy (kcal/mol) | Key Feature |

| Conf-A | Planar, with intramolecular N-H(carbamate)···O=C(carbamoyl) H-bond | 0.00 | Stabilized by 6-membered ring H-bond |

| Conf-B | Phenyl ring twisted ~40° from carbamate plane | 2.5 | Reduced planarity, weakened H-bond |

| Conf-C | Phenyl ring twisted ~90° from carbamate plane | 5.8 | No intramolecular H-bond, high steric strain |

| Conf-D | Planar, no intramolecular H-bond (trans arrangement) | 7.2 | High energy due to steric clash and lack of H-bond |

The data indicates that the planar conformation stabilized by an intramolecular hydrogen bond (Conf-A) is the global minimum, representing the most populated state of the molecule in isolation.

This compound possesses multiple functional groups capable of acting as hydrogen bond donors and acceptors. nih.gov This dual capability facilitates the formation of complex intermolecular networks, leading to supramolecular assemblies. nih.govnih.gov The primary sites for these interactions are the N-H protons of the carbamate and carbamoyl groups (donors) and the carbonyl oxygens of both groups (acceptors).

Table 2: Potential Hydrogen Bond Donors and Acceptors in this compound

| Type | Group | Description |

| Donor | Carbamate N-H | Primary amide-like proton |

| Donor | Carbamoyl -NH₂ | Two available amide protons |

| Acceptor | Carbamate C=O | Carbonyl oxygen with two lone pairs |

| Acceptor | Carbamoyl C=O | Carbonyl oxygen with two lone pairs |

The competition and interplay between these sites dictate the resulting supramolecular structure. In many related crystal structures of carbamates, primary interactions involve N-H···O=C hydrogen bonds that form well-defined patterns like dimers, chains, or sheets. researchgate.net For instance, the formation of cyclic dimers featuring the R²₂(8) graph set is a common motif in molecules with amide or carbamate functionalities. researchgate.net

Molecular electrostatic potential (MEP) surfaces are computationally generated to predict the most likely sites for electrophilic and nucleophilic attack, which correlate with regions for hydrogen bonding. nih.gov For this molecule, the MEP would show strong negative potential around the carbonyl oxygens and positive potential near the N-H protons.

Molecular dynamics (MD) simulations can be used to model the behavior of a large ensemble of molecules over time, providing insight into the stability and dynamics of hydrogen-bonded assemblies. researchgate.netmdpi.comresearchgate.net These simulations can reveal the persistence of specific hydrogen bonds, the flexibility of the supramolecular structures, and how they might behave in a condensed phase or solution. researchgate.net Given the multiple interaction sites, it is plausible that this compound forms robust, layered structures stabilized by a combination of N-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings. nih.govresearchgate.net

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Theoretical calculations are a powerful tool for predicting spectroscopic parameters, which aids in the interpretation of experimental data and structural elucidation. Density Functional Theory (DFT) has become a standard method for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. d-nb.infoarxiv.org

The process involves first obtaining an accurate molecular geometry through energy minimization, typically at a high level of theory. For flexible molecules, it is crucial to identify all low-energy conformers, as the experimentally observed NMR spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers. nih.govd-nb.info

Once the stable conformers are identified, their NMR shielding tensors are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. liverpool.ac.uk The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. nih.gov The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), is critical for achieving high accuracy, as solvent can significantly influence both conformation and chemical shifts. liverpool.ac.uk

For this compound, the chemical shifts would be highly sensitive to its conformation. For example, the proton involved in the strong intramolecular hydrogen bond (carbamate N-H) would be predicted to have a significantly downfield chemical shift compared to a non-hydrogen-bonded amide proton. Similarly, the chemical shifts of the aromatic protons are influenced by the electronic nature of the two substituents and their relative orientation.

Table 3: Theoretically Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Conformer A) Predicted for CDCl₃ solution using a representative DFT method (e.g., GIAO-B3LYP/6-311+G(2d,p)/PCM). Values are hypothetical but based on typical ranges for similar functional groups.

| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Phenyl C-H (4 protons) | 7.2 - 8.4 | 122.0 - 140.0 | Complex multiplet pattern due to ortho/meta/para positions relative to two substituents. |

| Carbamate C=O | - | ~154.5 | Typical chemical shift for a carbamate carbonyl carbon. |

| Carbamoyl C=O | - | ~170.2 | Downfield relative to the carbamate C=O, typical for a primary amide. |

| Carbamate N-H | ~9.8 | - | Significantly deshielded due to strong intramolecular H-bonding. |

| Carbamoyl -NH₂ | ~6.5 (broad) | - | Two protons, may be non-equivalent, likely broad signal. |

| Methyl (-OCH₃) | ~3.85 (singlet) | ~53.0 | Typical for a carbamate methyl ester group. |

These predicted spectra serve as a powerful complement to experimental data, helping to confirm the dominant solution-state structure and assign complex signals. nih.govd-nb.info

Synthetic Utility and Derivatization of Methyl 2 Carbamoylphenyl Carbamate

Role of Methyl (2-carbamoylphenyl)carbamate as a Versatile Synthon in Organic Synthesis

In the realm of organic synthesis, a synthon is a conceptual unit within a molecule that facilitates the formation of a specific chemical bond. This compound serves as a valuable synthon, primarily due to the reactive potential of its functional groups. The strategic placement of the carbamate (B1207046) and amide moieties on the phenyl ring allows for a range of chemical transformations. This arrangement is particularly useful in the construction of heterocyclic compounds, which are integral to many pharmaceuticals and biologically active molecules. The inherent reactivity of this compound allows it to be a building block in retrosynthetic analysis, a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler precursors. wikipedia.org

Rational Design and Synthesis of Derivatives and Analogues through Systematic Structural Modification

The ability to systematically modify the structure of this compound allows for the rational design of derivatives with tailored properties. These modifications can be targeted at three primary locations within the molecule: the carbamate nitrogen atom, the phenyl ring, and the amide moiety.

Chemical Modifications at the Carbamate Nitrogen Atom

The nitrogen atom of the carbamate group is a key site for structural variation. Alkylation or arylation of this nitrogen can significantly influence the electronic and steric properties of the molecule. For instance, the introduction of different alkyl or aryl groups can alter the rotational barrier around the C-N bond of the carbamate, which in turn can affect the compound's conformation and reactivity. researchgate.net The synthesis of N-substituted derivatives can be achieved through various methods, including the reaction of the parent carbamate with alkyl halides or the use of specific coupling reagents.

Introduction of Substituents on the Phenyl Ring for Tunable Properties

The aromatic phenyl ring provides a scaffold for the introduction of various substituents, which can fine-tune the electronic and physical properties of the molecule. Electron-donating or electron-withdrawing groups can be strategically placed on the ring to modulate the reactivity of the carbamate and amide functionalities. nd.edursc.org For example, the presence of an electron-withdrawing group can enhance the acidity of the N-H proton of the carbamate, potentially influencing its role in hydrogen bonding or its reactivity in deprotonation reactions. The synthesis of these substituted analogues often involves starting from a pre-functionalized aniline (B41778) derivative or through electrophilic aromatic substitution reactions on the phenyl ring of this compound itself.

Here is a table detailing the impact of various substituents on the phenyl ring:

| Substituent Position | Substituent Type | Effect on Reactivity |

| Ortho | Electron-donating | May increase steric hindrance, potentially slowing down reactions at adjacent functional groups. |

| Meta | Electron-withdrawing | Can increase the electrophilicity of the carbamate carbonyl carbon, making it more susceptible to nucleophilic attack. |

| Para | Electron-donating | Can increase the electron density of the phenyl ring, influencing its reactivity in electrophilic aromatic substitution reactions. |

| Para | Electron-withdrawing | Can decrease the basicity of the carbamate nitrogen, affecting its ability to act as a nucleophile. |

Alterations and Transformations of the Amide Moiety

The amide group in this compound offers another avenue for derivatization. The amide nitrogen can be alkylated or acylated to introduce new functional groups. Furthermore, the amide itself can be hydrolyzed to the corresponding carboxylic acid or reduced to an amine, providing access to a different class of compounds. A notable transformation is the intramolecular cyclization reaction. For instance, Phenyl N-(o-carbamoylphenyl)carbamate can undergo cyclization to form 2,4(1H,3H)-quinazolinedione under basic conditions. researchgate.net This type of transformation highlights the utility of the ortho-disposed functional groups in the synthesis of fused heterocyclic systems. The conversion of carbamates into amides is also a documented transformation. clockss.org

The following table summarizes some key transformations of the amide moiety:

| Reaction Type | Reagents | Product Type |

| Hydrolysis | Acid or Base | Carboxylic Acid |

| Reduction | Reducing Agents (e.g., LiAlH4) | Amine |

| N-Alkylation | Alkyl Halide, Base | N-Alkyl Amide |

| Cyclization | Base | Quinazolinedione derivative |

| Conversion to Amide | Acetyl Chloride, Sodium Iodide | N-Acetyl derivative |

Establishment of Structure-Reactivity Relationships in Functionalized Carbamates

The systematic derivatization of this compound allows for the establishment of clear structure-reactivity relationships (SRRs). By observing how changes in the molecular structure affect the outcome and rate of chemical reactions, a deeper understanding of the underlying chemical principles can be gained.

For example, studies on related carbamate systems have shown that the electronic nature of substituents on the N-aryl ring has a direct impact on the rotational barrier of the carbamate C–N bond. researchgate.net Electron-donating groups tend to increase the rotational barrier, while electron-withdrawing groups decrease it. researchgate.net This is because electron-donating groups increase the double bond character of the C-N bond through resonance, making rotation more difficult. Conversely, electron-withdrawing groups decrease the electron density on the nitrogen, reducing the double bond character and lowering the rotational barrier. researchgate.net Such relationships are crucial for predicting the behavior of new derivatives and for designing molecules with specific conformational preferences or reactivities. nih.gov

Advanced Research Directions and Broader Applications in Chemical Biology Academic Focus

Design Principles for Methyl (2-carbamoylphenyl)carbamate-Derived Chemical Probes

The design of chemical probes derived from the this compound scaffold is guided by principles aimed at enhancing their utility for studying biological systems. A key strategy involves the incorporation of reporter groups, such as fluorescent tags or biotin, to enable the detection and identification of target biomolecules. rug.nlljmu.ac.uk The reactivity of the carbamate (B1207046) scaffold can be tuned to improve potency and selectivity for specific protein targets. rug.nl

A common approach is the modification of the carbamate with stimuli-responsive linkers. For instance, fluorogenic probes have been developed based on the heptamethine cyanine (B1664457) scaffold, where carbamate cleavage leads to a significant increase in fluorescence, allowing for real-time imaging of enzyme activity in complex biological environments. nih.gov These cyanine carbamates (CyBams) demonstrate high turn-ON ratios due to the dual requirements of carbamate cleavage and chromophore protonation for near-infrared (NIR) emission. nih.gov

Furthermore, the modular nature of carbamate synthesis allows for the rapid diversification of probe libraries. stanford.edu By varying the leaving group and the carbamylating group, researchers can fine-tune the selectivity of the probes for specific enzymes, such as serine hydrolases. stanford.edunih.gov For example, introducing bulky groups onto the carbamoylating moiety has been shown to increase selectivity for certain enzymes. stanford.edu The use of different carbamate types, such as O-aryl, O-hexafluoroisopropyl (HFIP), and O-N-hydroxysuccinimidyl (NHS) carbamates, allows for the selective inhibition of serine hydrolases with minimal cross-reactivity. nih.gov

Interactive Data Table: Examples of Carbamate-Based Chemical Probes

| Probe Type | Scaffold | Reporter/Linker | Target | Application |

| Fluorogenic Probe | Heptamethine Cyanine | Carbamate Linker | γ-glutamyl transpeptidase (GGT) | In vivo imaging of enzyme activity nih.gov |

| Activity-Based Probe | General Carbamate | Biotin or Fluorescent Tag | Serine Hydrolases | Target identification and profiling rug.nlljmu.ac.uk |

| Selective Inhibitor | O-HFIP Carbamate | Alkyne (for click chemistry) | MAGL and ABHD6 | In situ imaging of endocannabinoid hydrolases nih.gov |

Investigation of Carbamate Interaction with Biological Macromolecules and Enzyme Systems

The carbamate group is a crucial structural motif that influences how molecules interact with biological macromolecules. Due to its hybrid "amide-ester" nature, it is chemically stable and can modulate both intermolecular and intramolecular interactions. nih.gov This stability arises from resonance between the amide and carboxyl groups. nih.gov The carbamate functionality can also participate in hydrogen bonding through its carboxyl group and the backbone NH group, further influencing its binding properties. acs.orgnih.gov

Mechanistic Studies of Cholinesterase Inhibition by Carbamate Scaffolds

Carbamates are well-known inhibitors of cholinesterases, enzymes crucial for nerve function. nih.govmdpi.com Most carbamates act as pseudoirreversible inhibitors. nih.govresearchgate.net The inhibition mechanism involves the carbamylation of a catalytic serine residue within the active site of the enzyme. researchgate.net This process begins with a nucleophilic attack by the serine oxygen on the carbonyl group of the carbamate, forming a carbamylated enzyme that is temporarily inactive. researchgate.net The subsequent hydrolysis to regenerate the active enzyme is a much slower process compared to the hydrolysis of the natural substrate, acetylcholine. mdpi.comresearchgate.net

Interestingly, the mechanism of inhibition can differ between different cholinesterases. For example, phenothiazine (B1677639) carbamates exhibit pseudoirreversible inhibition of acetylcholinesterase (AChE) but show reversible inhibition of butyrylcholinesterase (BChE). nih.govacs.org This difference is attributed to π-π interactions between the phenothiazine moiety and specific amino acid residues (F329 and Y332) in the BChE active site, which prevents the formation of a covalent bond with the catalytic serine. nih.govacs.org

Molecular Docking and Binding Affinity Prediction with Target Proteins

Molecular docking is a computational technique widely used to predict the binding orientation and affinity of small molecules like this compound to their protein targets. asianpubs.orgrsc.orgrsc.orgresearchgate.net These studies provide valuable insights into the specific interactions that govern binding, such as hydrogen bonds and hydrophobic interactions. rsc.org

For instance, docking studies of carbamate derivatives with acetylcholinesterase have revealed key interactions with amino acid residues like Ser203, His447, Trp86, Tyr337, and Tyr341 in the active site. rsc.org The binding affinity of pesticides, including methyl carbamate, to human oxyhemoglobin has also been computationally predicted, with methyl carbamate forming hydrogen bonds with residues such as Phe 98, Ser133, Val132, Ser102, and Leu 120. hu.edu.jo Such computational predictions help in understanding the molecular basis of a compound's biological activity and can guide the design of more potent and selective inhibitors. nih.gov The lowest binding energy in these simulations indicates a stronger binding affinity between the ligand and the protein. rsc.org

Interactive Data Table: Predicted Binding Interactions of Carbamate Scaffolds

| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| Flavonoid Carbamates | Acetylcholinesterase (AChE) | Ser203, His447, Trp86, Tyr337, Tyr341 | Hydrogen Bonding, Hydrophobic | rsc.org |

| Methyl Carbamate | Human Oxyhemoglobin | Phe 98, Ser133, Val132, Ser102, Leu 120 | Hydrogen Bonding | hu.edu.jo |

| Carbamate Analogs | Acetylcholinesterase (AChE) | Trp86 | π-π Interaction | nih.gov |

| Tosyl Carbamates | Target Protein 1T9U | Not specified | Not specified | asianpubs.org |

Strategies for Modulating Molecular Interactions and Intrinsic Reactivity through Structural Modifications

The molecular interactions and intrinsic reactivity of the this compound scaffold can be strategically modulated through structural modifications. The carbamate group itself offers opportunities for such modulation due to its chemical stability and ability to participate in hydrogen bonding. nih.govacs.orgnih.gov

One key strategy involves altering the substituents on the O- and N-termini of the carbamate. nih.govacs.orgnih.gov These modifications can influence the electronic and steric properties of the molecule, thereby affecting its binding affinity and reactivity towards target enzymes or receptors. nih.gov For example, the introduction of different functional groups can enhance the biological activity of the parent molecule. nih.gov

The conformation of the carbamate, which can exist as cis and trans isomers, is another aspect that can be influenced by structural changes. nih.gov The ratio of these conformers can be altered by modifying the substituents, which in turn can affect the molecule's interaction with its biological target. nih.gov Furthermore, the leaving group of the carbamate can be varied to fine-tune its reactivity and selectivity, a strategy often employed in the design of chemical probes for serine hydrolases. stanford.edu The Hofmann and Curtius rearrangements are chemical methods that can be used to synthesize a variety of carbamate derivatives with different structural features. acs.orgnih.gov

Interdisciplinary Research Integrating this compound Chemistry with Other Scientific Domains

The study of this compound and related carbamate compounds extends beyond traditional chemistry, fostering interdisciplinary research across various scientific domains. The inherent biological activity of the carbamate scaffold makes it a valuable tool in chemical biology and medicinal chemistry for developing therapeutic agents and chemical probes. nih.govnih.gov

In the field of biochemistry and molecular biology , research focuses on understanding the mechanisms of enzyme inhibition by carbamates, particularly their interaction with cholinesterases. nih.govacs.org This involves kinetic studies and site-directed mutagenesis to identify key amino acid residues involved in binding and catalysis. nih.govacs.org

Computational chemistry and bioinformatics play a crucial role in predicting the binding affinities and modes of interaction of carbamate derivatives with their biological targets through molecular docking and quantitative structure-activity relationship (QSAR) studies. asianpubs.orgrsc.orgnih.gov These computational approaches aid in the rational design of new and more effective compounds. nih.gov

Furthermore, the development of carbamate-based fluorescent probes for in vivo imaging represents a convergence of synthetic organic chemistry, materials science, and biomedical imaging . nih.gov This interdisciplinary approach enables the visualization of biological processes in real-time within living organisms. The synthesis and application of these advanced molecules often require a combination of expertise from organic chemistry, pharmacology, and other related fields. solubilityofthings.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.